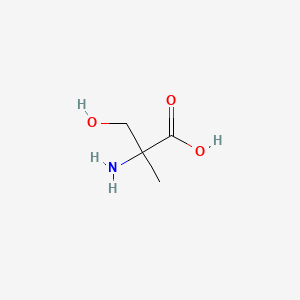

2-Methylserine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Methylserine can be achieved through several synthetic routes. One method involves the reaction of Cbz-chirality alanine with benzaldehyde dimethyl acetal under the action of thionyl chloride and zinc chloride to form an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by palladium carbon catalytic hydrogenolysis to yield high-purity this compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. For example, the preparation of N,O-protected-(S)-2-Methylserine on a multi-kilogram scale involves the use of various reagents and conditions, including Boc-anhydride, triethylamine, and flash chromatography on silica .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methylserine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions such as oxidizing agents, reducing agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Synthetic Chemistry

2-Methylserine serves as a valuable building block in the synthesis of various compounds, particularly in the production of chiral amino acids and peptides.

Synthesis of Chiral Amino Acids

Recent studies have demonstrated the utility of this compound in synthesizing enantiomerically pure forms of amino acids. For instance, a novel stereodivergent synthetic route was developed for producing both (S)- and (R)-2-methylserines using the Sharpless asymmetric dihydroxylation reaction on olefins derived from 2-methyl-2-propenoic acid. This method achieved an enantiomeric excess of 93% and an overall yield of 39% over eight steps, highlighting its efficiency for large-scale synthesis .

Peptide Synthesis

This compound is also used as a precursor in peptide synthesis. Its incorporation into peptides can enhance stability and alter conformational properties, making it a suitable candidate for designing biologically active compounds . The synthesis of N-Boc-N,O-isopropylidene-2-methylserinal derivatives has been reported as well, which are known to be excellent chiral building blocks for further synthetic applications .

Role in Metabolism

As a derivative of serine, this compound plays a role in metabolic pathways involving amino acids. It can participate in transamination reactions, contributing to the biosynthesis of other important biomolecules. Its structural similarity to serine allows it to potentially influence metabolic processes and enzyme activities .

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential due to its role in modulating neurotransmitter systems. Non-proteinogenic amino acids like this compound can affect neurotransmitter synthesis and may be explored for their roles in neurological disorders .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its unique properties as a chiral building block.

Drug Development

The compound's ability to stabilize specific peptide conformations makes it a candidate for drug development, particularly in creating more effective therapeutic agents with enhanced bioavailability and specificity . The scalable synthesis methods developed for this compound allow for its incorporation into drug formulations at a commercial scale .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Methylserine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like serine racemase and serine dehydratase, which are involved in the synthesis and degradation of D-serine, a co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain . This interaction plays a crucial role in neurotransmission and neuroplasticity.

Comparaison Avec Des Composés Similaires

2-Methylserine is unique compared to other similar compounds due to its specific structural modifications and biochemical properties. Similar compounds include:

Serine: A standard amino acid with a hydroxyl group at the second position.

Threonine: Another amino acid with a similar structure but with an additional methyl group.

Alanine: A simpler amino acid with a methyl group but lacking the hydroxyl group

These comparisons highlight the distinct characteristics of this compound, making it valuable for various scientific and industrial applications.

Activité Biologique

2-Methylserine, an amino acid derivative with the molecular formula CHNO, has garnered attention for its significant biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article synthesizes current research findings on the biological activity of this compound, highlighting its roles in protein synthesis, microbial metabolism, and potential therapeutic uses.

- Molecular Formula : CHNO

- Molar Mass : Approximately 119.12 g/mol

- Appearance : White powder

- Melting Point : 286-288 °C

This compound is classified as an N-modified amino acid and is notable for its unique side chain, which influences its biochemical interactions.

1. Role in Protein Synthesis

This compound acts as a building block for proteins and is involved in various metabolic pathways crucial for cellular function. Its structural properties allow it to influence protein stability and folding. Research indicates that this compound can enhance the stability of protein helices compared to standard amino acids, making it a subject of interest in protein engineering studies.

2. Microbial Metabolism

This compound serves as a nitrogen source for various microorganisms, playing a vital role in nitrogen cycling within ecosystems. Certain bacteria can utilize this compound as their sole nitrogen source, highlighting its importance in microbial nutrition and metabolism.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds related to this compound on motor disturbances and cognitive impairment in experimental models of Parkinson's disease (PD). The research demonstrated significant improvements in neuromuscular coordination and cognitive functions when treated with derivatives of this compound .

| Metric | Control Group | Treatment Group |

|---|---|---|

| Weight Change (g) | 0 ± 0.5 | -5 ± 0.8* |

| Falls per Minute | 10 ± 1.5 | 3 ± 0.7* |

| Step-through Latency (s) | 10 ± 1.0 | 20 ± 1.5** |

(*p < 0.05; **p < 0.01)

Case Study: Hepatotoxicity Profiling

In a metabolomic profiling study focusing on asparaginase-induced hepatotoxicity, elevated levels of this compound were identified among patients who developed hepatotoxicity compared to those who did not. This suggests that alterations in the levels of this amino acid may serve as biomarkers for liver function and toxicity assessments .

Pharmaceutical Potential

Research indicates that modifications to the structure of amino acids like this compound can lead to novel therapeutic agents. Its unique properties make it a candidate for drug development aimed at treating neurological disorders and metabolic diseases .

Environmental Impact

The ability of microorganisms to utilize this compound highlights its potential role in bioremediation processes, where it could be used to enhance nitrogen availability in contaminated environments.

Propriétés

IUPAC Name |

2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346506 | |

| Record name | alpha-Methyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-29-3, 3398-40-1 | |

| Record name | 2-Methylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163492 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Methylserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Methylserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8HQ2F53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.